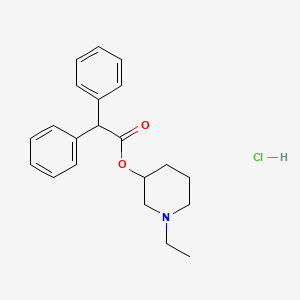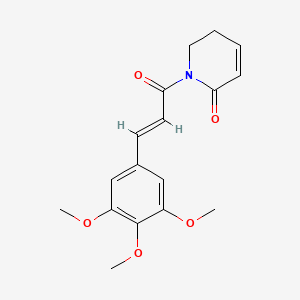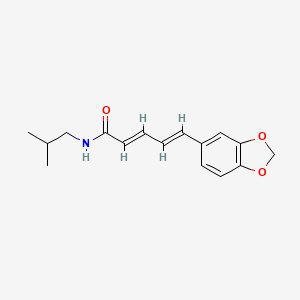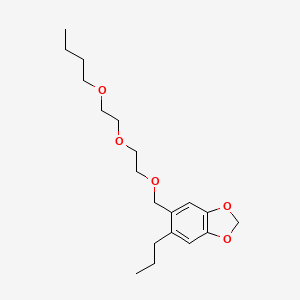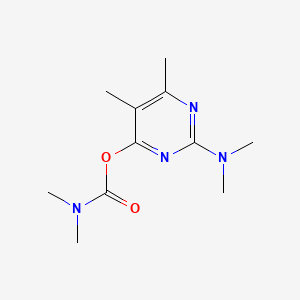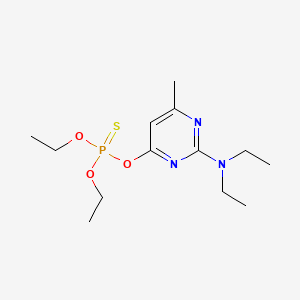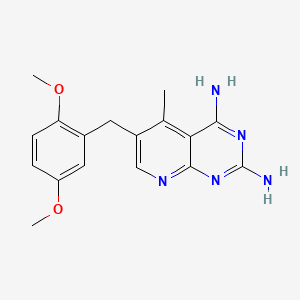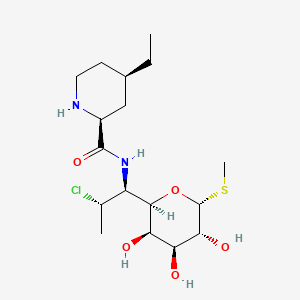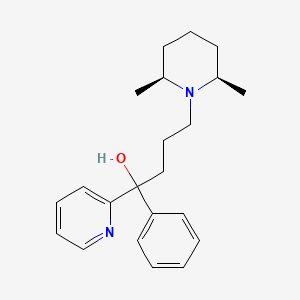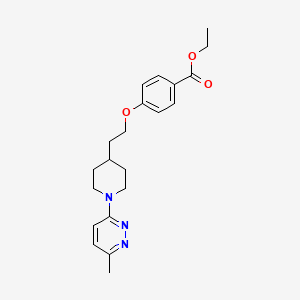![molecular formula C38H61I2N3S3 B1678518 (2E)-2-[(2E,4E)-3,5-双(3-庚基-4-甲基-1,3-噻唑-3-鎓-2-基)戊-2,4-二烯亚基]-3-庚基-4-甲基-1,3-噻唑;二碘化物 CAS No. 3571-88-8](/img/structure/B1678518.png)
(2E)-2-[(2E,4E)-3,5-双(3-庚基-4-甲基-1,3-噻唑-3-鎓-2-基)戊-2,4-二烯亚基]-3-庚基-4-甲基-1,3-噻唑;二碘化物
描述
Platonin is a therapeutic immunomodulating medicine and a possible medicine against ischemic stroke.
科学研究应用
1. Anti-Inflammatory Effects in Vascular Smooth Muscle Cells Platonin has been found to ameliorate inflammatory responses in vascular smooth muscle cells (VSMCs). It suppresses the expression of inducible nitric oxide synthetase and mature interleukin-1β in VSMCs stimulated by a combination of lipopolysaccharide and interferon-γ (LPS/IFN-γ). It also inhibits LPS/IFN-γ-induced Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation .
Treatment of Vascular Inflammatory Diseases
Platonin exhibits vascular protective properties with potent anti-inflammatory effects in VSMCs. It inhibits Oxidized low-density lipoprotein (ox-LDL)-induced MCP-1 production, possibly through the attenuation of Activator protein 1 (AP-1) binding activity and C-Jun N-terminal kinases ½ (JNK1/2) phosphorylation. It also lowers lipid drop accumulation in VSMCs. These properties make it a potential treatment for vascular inflammatory diseases such as atherosclerosis .
3. Neuroprotective Effects in Traumatic Brain Injury Platonin has been found to have neuroprotective effects against traumatic brain injury (TBI) in a controlled cortical impact (CCI) injury model in mice. It significantly reduces the neurological severity score, general locomotor activity, and anxiety-related behavior, and improves the rotarod performance of CCI-injured mice .
Anti-Apoptotic Effects
Platonin reduces the expression of cleaved caspase-3 and suppresses messenger (m)RNA levels of caspase-3 and caspase-1 in TBI-insulted brains, exhibiting prominent anti-apoptotic properties .
Anti-Inflammatory Effects in Neurological Conditions
Platonin suppresses mRNA levels of cyclooxygenase-2, tumor necrosis factor-α, interleukin-6, and interleukin-1β in TBI-insulted brains, showing its anti-inflammatory capabilities in neurological conditions .
Anti-Free Radical Capabilities
Platonin attenuates free radical production after TBI, demonstrating its anti-free radical capabilities .
作用机制
Target of Action
The primary targets of Platonin (JAN) are inflammatory molecules of mitogen-activated protein kinases (MAPKs), including extracellular regulated kinase (ERK), c-jun N-terminal kinase (JNK), and p38 MAPK . These kinases play a crucial role in mediating the endotoxin-induced production of inflammatory molecules .
Mode of Action
Platonin (JAN) interacts with its targets by suppressing the expression of nitric oxide, inducible nitric oxide synthase, cyclooxygenase-2, interleukin-1β, and JNK phosphorylation in lipopolysaccharide-stimulated macrophages . This interaction results in the inhibition of the inflammatory response .
Biochemical Pathways
Platonin (JAN) affects the MAPK pathway, which is involved in the regulation of inflammatory molecules . The compound’s action on this pathway results in the suppression of inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS) .
Pharmacokinetics
It is known that platonin (jan) has been used to treat trauma, ulcers, and some acute inflammations, and it has been reported to improve blood circulation . This suggests that the compound has a favorable pharmacokinetic profile that allows it to reach its targets effectively.
Result of Action
The molecular and cellular effects of Platonin (JAN)'s action include a substantial reduction in cerebral infarct volume, brain edema, neuronal cell death, and neurological deficit scores . It also improves locomotor activity and rotarod performance in middle cerebral artery occlusion (MCAO)-induced ischemic stroke in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Platonin (JAN). For instance, the compound exhibits protective effects in sepsis, trauma, and acute ischemic stroke through its anti-inflammatory capacity in macrophages . .
属性
IUPAC Name |
(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSBKKSKODCAAS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN\1C(=CS/C1=C/C=C(\C=C\C2=[N+](C(=CS2)C)CCCCCCC)/C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H61I2N3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide | |
CAS RN |
3571-88-8 | |
| Record name | 2,2'-[3-[(3-heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



